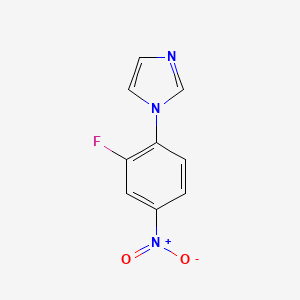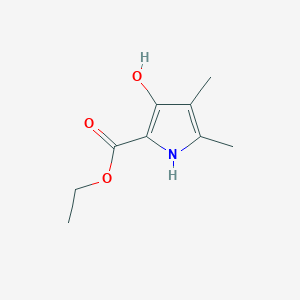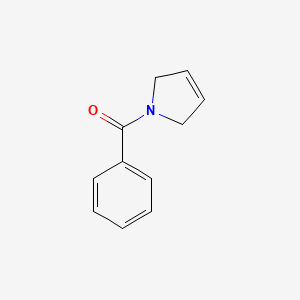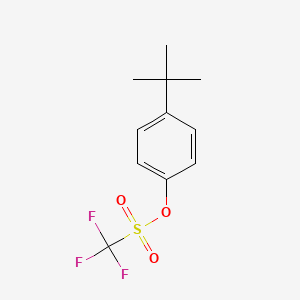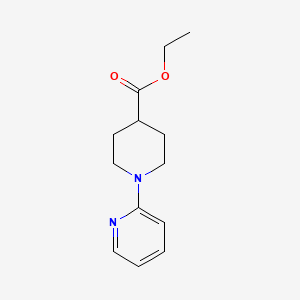![molecular formula C18H28N2OSi2 B3048115 N,N'-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethylsilanamine) CAS No. 1571-54-6](/img/structure/B3048115.png)
N,N'-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethylsilanamine)
Übersicht
Beschreibung
N,N’-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethylsilanamine): is a chemical compound characterized by the presence of two trimethylsilanamine groups connected through an oxydi(4,1-phenylene) linkage. This compound is notable for its unique structure, which combines the properties of silanes and aromatic ethers, making it valuable in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethylsilanamine) typically involves the reaction of 4,4’-oxydianiline with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
4,4’-Oxydianiline+2Trimethylchlorosilane→N,N’-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethylsilanamine)+2Hydrochloric acid
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N,N’-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethylsilanamine) can undergo oxidation reactions, particularly at the silicon centers, forming silanols or siloxanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilanamine groups can be replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and amines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Substitution: Nucleophiles like alkoxides or amines can be employed in the presence of a suitable base.
Hydrolysis: Acidic or basic aqueous conditions facilitate the hydrolysis reaction.
Major Products:
Oxidation: Silanols or siloxanes.
Substitution: New silane derivatives with different functional groups.
Hydrolysis: Silanols and amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N’-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethylsilanamine) is used as a precursor in the synthesis of advanced materials, including polymers and resins
Biology and Medicine: In biological research, this compound can be used as a cross-linking agent or as a part of drug delivery systems. Its ability to form stable bonds with biological molecules makes it valuable in the development of bioconjugates.
Industry: The compound is employed in the production of high-performance coatings and adhesives. Its stability and reactivity make it suitable for applications requiring durable and resilient materials.
Wirkmechanismus
The mechanism by which N,N’-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethylsilanamine) exerts its effects involves the interaction of its silane groups with various substrates. The silicon centers can form strong bonds with oxygen, nitrogen, and other electronegative atoms, facilitating the formation of stable compounds. The aromatic ether linkage provides rigidity and stability to the molecule, enhancing its performance in various applications.
Vergleich Mit ähnlichen Verbindungen
- N,N’-[Oxydi(4,1-phenylene)]bisacetamide
- N,N’-[Oxydi(4,1-phenylene)]bis(2-nitrobenzamide)
- N,N’-[Oxydi(4,1-phenylene)]bis(2-methylbenzamide)
Comparison:
- N,N’-[Oxydi(4,1-phenylene)]bisacetamide : This compound has acetamide groups instead of trimethylsilanamine groups, making it less reactive towards silane-specific reactions.
- N,N’-[Oxydi(4,1-phenylene)]bis(2-nitrobenzamide) : The presence of nitro groups introduces additional reactivity, particularly in reduction reactions, which is not observed in N,N’-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethylsilanamine).
- N,N’-[Oxydi(4,1-phenylene)]bis(2-methylbenzamide) : The methyl groups provide steric hindrance, affecting the compound’s reactivity compared to the trimethylsilanamine derivative.
N,N’-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethylsilanamine) stands out due to its unique combination of silane and aromatic ether functionalities, making it versatile and valuable in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
N-trimethylsilyl-4-[4-(trimethylsilylamino)phenoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2OSi2/c1-22(2,3)19-15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20-23(4,5)6/h7-14,19-20H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVDUALXOPALCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)NC1=CC=C(C=C1)OC2=CC=C(C=C2)N[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2OSi2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70598626 | |
| Record name | N,N'-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethylsilanamine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1571-54-6 | |
| Record name | N,N'-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethylsilanamine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[Phenyl-[4-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B3048039.png)

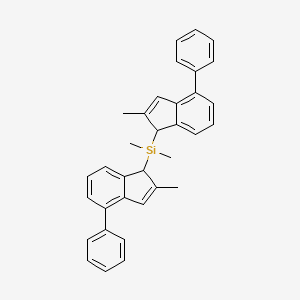
![5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B3048044.png)
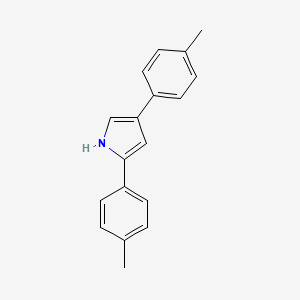
![2-(Methylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3048047.png)
